苯并噻唑,2-二甲氨基-

描述

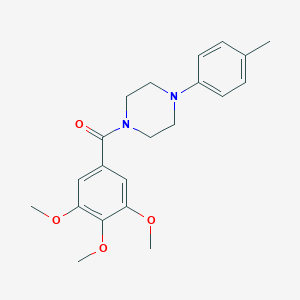

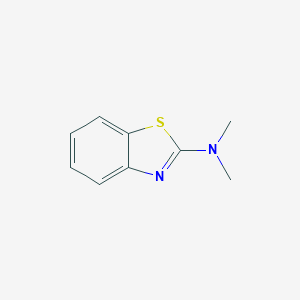

Benzothiazole, 2-dimethylamino- is a compound that is part of the benzothiazole family . It undergoes a facile photoinduced trans-cis isomerization similar to the reaction of trans-stilbene .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones by cyclization of 2-aminothiophenols, 2-aminophenols, and 1,2-phenylenediamines with tetramethylthiuram disulfide (TMTD) in water has also been described .Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Parameters like chemical potential (μ), global electrophilicity (ω), global hardness (η), and softness (s) offer complementary perspectives on its stability and reactivity .Chemical Reactions Analysis

Benzothiazole, 2-dimethylamino- undergoes a facile photoinduced trans-cis isomerization similar to the reaction of trans-stilbene . The synthesis of 2-arylbenzothiazole derivatives has been achieved through various synthetic pathways .Physical And Chemical Properties Analysis

The photophysics of trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) was investigated by electronic structure calculations and steady-state and time-resolved emission spectroscopy in a wide range of solvents, including temperature and pressure dependence .科学研究应用

Anti-Tubercular Compounds

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anticancer and Antiinflammatory Agents

- Summary of Application : Novel benzothiazole derivatives have been synthesized and evaluated as potential anticancer and antiinflammatory agents .

- . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .

- Results or Outcomes : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification. The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

Anti-Bacterial and Anti-Fungal Agents

- Summary of Application : Benzothiazole derivatives have been found to exhibit potent anti-bacterial and anti-fungal activities .

- Methods of Application : The compounds were synthesized and their structures were confirmed through spectroscopic methods. The anti-bacterial and anti-fungal activities of these compounds were evaluated using standard protocols .

- Results or Outcomes : The compounds showed significant inhibition against various bacterial and fungal strains. The results were compared with standard drugs and the benzothiazole derivatives showed comparable or better activity .

Anti-Oxidant Agents

- Summary of Application : Benzothiazole derivatives have been found to possess anti-oxidant properties .

- Methods of Application : The compounds were synthesized and their structures were confirmed through spectroscopic methods. The anti-oxidant activities of these compounds were evaluated using standard protocols .

- Results or Outcomes : The compounds showed significant anti-oxidant activity. The results were compared with standard drugs and the benzothiazole derivatives showed comparable or better activity .

Anti-Microbial Agents

- Summary of Application : Benzothiazole derivatives have been found to exhibit potent anti-microbial activities .

- Methods of Application : The compounds were synthesized and their structures were confirmed through spectroscopic methods. The anti-microbial activities of these compounds were evaluated using standard protocols .

- Results or Outcomes : The compounds showed significant inhibition against various microbial strains. The results were compared with standard drugs and the benzothiazole derivatives showed comparable or better activity .

Electrophosphorescent Emitter in OLEDs

- Summary of Application : Benzothiazole derivatives are used as electrophosphorescent emitter in Organic Light Emitting Diodes (OLEDs) .

- Methods of Application : The compounds were synthesized and their structures were confirmed through spectroscopic methods. The electrophosphorescent properties of these compounds were evaluated using standard protocols .

- Results or Outcomes : The compounds showed significant electrophosphorescent properties. The results were compared with standard materials and the benzothiazole derivatives showed comparable or better performance .

安全和危害

未来方向

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

属性

IUPAC Name |

N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHDPQKLSOXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193728 | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole, 2-dimethylamino- | |

CAS RN |

4074-74-2 | |

| Record name | N,N-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)